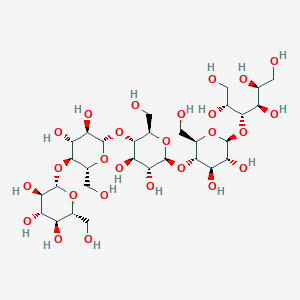

1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose)

Beschreibung

1,4-b-D-Cellopentaitol (CAS: 61473-65-2), also termed borohydride-reduced cellotetraose, is a five-unit sugar alcohol derived from cellulose via sodium borohydride reduction. This process selectively reduces the carbonyl groups of cellotetraose, yielding a polyol with a molecular formula of C₃₀H₅₄O₂₆ and a molecular weight of 830.73 g/mol . The compound is a white crystalline powder, hygroscopic, water-soluble, and exhibits a melting point of 106–109°C. Its applications span biotechnology (as a carbohydrate source in fermentation), food science (as a low-calorie sweetener), and material sciences (as a precursor for biodegradable polymers) .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHNNNGMBRWNEY-YIQJLYQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: Cellulose and Cellooligosaccharides

The synthesis begins with cellulose or cellooligosaccharides such as cellotetraose, which are oligosaccharides composed of glucose units linked by β-1,4 bonds. Cellulose is a natural polymer of glucose units and serves as the precursor substrate for the preparation of 1,4-β-D-cellopentaitol.

Hydrolysis of Cellulose

Controlled enzymatic or acid hydrolysis is employed to partially break down cellulose into smaller oligosaccharides, primarily cellotetraose, which serves as the substrate for reduction.

Borohydride Reduction

The critical step in the preparation of 1,4-β-D-cellopentaitol is the reduction of the aldehyde group at the reducing end of cellotetraose to an alcohol group using sodium borohydride (NaBH4).

-

- Sodium borohydride concentration typically around 25 mM.

- Reaction performed in aqueous buffer, commonly 100 mM sodium phosphate at pH 8.0.

- Temperature maintained near ambient (e.g., 22°C) to control reaction rate and prevent degradation.

- Reaction time varies depending on substrate concentration and desired conversion, typically monitored until completion of reduction.

Work-Up and Purification

After reduction, the reaction mixture is treated to isolate and purify 1,4-β-D-cellopentaitol.

- The mixture is typically acidified with hydrochloric acid to quench excess borohydride and neutralize the solution.

- Purification involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using size-exclusion columns (e.g., Tosoh TSK-GEL G2500 PWXL) at elevated temperatures (~80°C) with water as mobile phase.

- Thin Layer Chromatography (TLC) can be used for monitoring purity during the process.

- The purified product is obtained as a white crystalline powder with >95% purity (HPLC confirmed).

Analytical Characterization

To confirm the identity and purity of 1,4-β-D-cellopentaitol, multiple analytical methods are employed:

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Hydrolysis of Cellulose | Controlled enzymatic or acid hydrolysis | Produces cellotetraose precursor |

| Reduction | 25 mM NaBH4, 100 mM sodium phosphate buffer, pH 8.0, 22°C | Reaction monitored to completion |

| Quenching | Addition of HCl to neutralize excess NaBH4 | Prevents further unwanted reactions |

| Purification | HPLC (Tosoh TSK-GEL G2500 PWXL), 80°C, water mobile phase | Achieves >95% purity |

| Characterization | NMR, HPLC, MS, TLC | Confirms structure and purity |

Research Findings and Optimization

- Studies have shown that the borohydride reduction is highly selective for the reducing ends of cellooligosaccharides, with minimal side reactions under controlled conditions.

- The reaction kinetics depend on the oligosaccharide chain length, with longer chains showing slower reduction rates due to steric hindrance and accessibility.

- Optimization of reaction parameters such as pH, temperature, and NaBH4 concentration can improve yield and purity.

- The product has been explored for potential applications in enzymatic assays, biofuel production, and biodegradable materials, highlighting the importance of efficient preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-b-D-Cellopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be used to oxidize 1,4-b-D-Cellopentaitol.

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of cellotetraose to produce 1,4-b-D-Cellopentaitol.

Substitution: Various nucleophiles can react with 1,4-b-D-Cellopentaitol under acidic or basic conditions to form substituted derivatives.

Major Products Formed:

Oxidation Products: Carboxylic acids and aldehydes can be formed as oxidation products.

Reduction Products: The primary product is 1,4-b-D-Cellopentaitol itself.

Substitution Products: Various substituted sugar alcohols and esters can be synthesized.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Prebiotic Studies

1,4-b-D-Cellopentaitol serves as a substrate for studying the fermentation processes in gut microbiota. Its structure allows researchers to investigate the metabolic pathways of cellulose-degrading bacteria, which can provide insights into gut health and nutrition. Studies have shown that certain bacteria can utilize this compound effectively, leading to the production of short-chain fatty acids beneficial for human health .

1.2. Glycosylation Reactions

In synthetic organic chemistry, 1,4-b-D-Cellopentaitol is utilized as a glycosyl donor in the synthesis of glycosides. The presence of hydroxyl groups facilitates the formation of glycosidic bonds with various acceptors, enabling the creation of complex carbohydrates that are important for drug development and biological research .

Pharmaceutical Applications

2.1. Drug Delivery Systems

The compound's unique chemical properties make it suitable for use in drug delivery systems. Its ability to form hydrogels can be exploited to create controlled-release formulations for pharmaceuticals. These systems can enhance drug solubility and bioavailability while minimizing side effects .

2.2. Antimicrobial Activity

Research indicates that derivatives of 1,4-b-D-Cellopentaitol exhibit antimicrobial properties against various pathogens. This makes it a potential candidate for developing new antimicrobial agents or preservatives in food and pharmaceutical products .

Material Science Applications

3.1. Biodegradable Polymers

1,4-b-D-Cellopentaitol can be incorporated into biodegradable polymers to improve their mechanical properties and degradation rates. This application is particularly relevant in creating environmentally friendly packaging materials that do not contribute to plastic waste .

3.2. Composite Materials

The compound can be used as a filler in composite materials to enhance their strength and thermal stability. Research has shown that incorporating cellulose-derived compounds like 1,4-b-D-Cellopentaitol into polymer matrices can significantly improve material performance .

Case Studies

Wirkmechanismus

The mechanism by which 1,4-b-D-Cellopentaitol exerts its effects involves the modulation of glucose metabolism pathways. It enhances insulin sensitivity by interacting with insulin receptors and influencing glucose uptake in cells. The molecular targets include insulin receptors and glucose transporters, with pathways involving the PI3K/Akt signaling cascade.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

1,4-b-D-Cellopentaitol belongs to a homologous series of cellooligosaccharide alcohols, differing in chain length:

- 1,4-b-D-Cellotriitol : 3 glucose units.

- 1,4-b-D-Cellotetraitol : 4 glucose units.

- 1,4-b-D-Cellohexaitol : 6 glucose units.

Enzymatic Hydrolysis Kinetics

CELLOBIOHYDROLASE II exhibits substrate specificity dependent on chain length. Hydrolysis rates (relative to 1,4-b-D-Cellopentaitol) are as follows:

| Substrate | Relative Hydrolysis Rate (%) |

|---|---|

| 1,4-b-D-Cellopentaitol | 100 |

| 1,4-b-D-Cellohexaitol | ~102 |

| 1,4-b-D-Cellotetraitol | ~1.2 |

| 1,4-b-D-Cellotriitol | <0.0001 |

The enzyme shows optimal activity for pentaitol and hexaitol, while tetraitol and triitol are poorly hydrolyzed, likely due to insufficient binding affinity for shorter chains .

Physicochemical Properties

- Solubility : All compounds are water-soluble, but shorter chains (e.g., cellotriitol) may exhibit faster dissolution due to lower molecular weight.

- Hygroscopicity : Longer chains (hexaitol) may absorb moisture more readily due to increased hydroxyl groups.

- Thermal Stability : Melting points are expected to rise with chain length, though specific data for triitol and hexaitol are unavailable.

Biologische Aktivität

1,4-β-D-Cellopentaitol, also known as borohydride-reduced cellotetraose, is a derivative of cellulose that has garnered attention for its potential biological activities. This compound is a sugar alcohol derived from the reduction of cellotetraose, a polysaccharide composed of glucose units linked by β-1,4-glycosidic bonds. Understanding its biological activity is crucial for exploring its applications in various fields, including medicine, food science, and biotechnology.

Chemical Structure and Properties

1,4-β-D-Cellopentaitol is characterized by its molecular structure, which consists of five glucose units. The reduction process alters its physical and chemical properties, enhancing its solubility and potentially influencing its biological interactions.

Structural Formula

The chemical structure can be represented as follows:

This indicates the presence of five carbon atoms, ten hydrogen atoms, and five oxygen atoms.

Antioxidant Properties

Research indicates that 1,4-β-D-Cellopentaitol exhibits significant antioxidant activity. This property is essential for neutralizing free radicals in biological systems, thereby reducing oxidative stress. A study demonstrated that oligosaccharides derived from cellulose possess the ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases.

Antimicrobial Activity

1,4-β-D-Cellopentaitol has shown promising antimicrobial properties against a variety of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Immunomodulatory Effects

The compound may also play a role in modulating immune responses. Research has suggested that it can enhance the activity of immune cells, such as macrophages and lymphocytes, thereby improving the body's defense mechanisms against infections.

Case Studies

- Antioxidant Activity : A study published in 2014 reported that derivatives of chitin and cellulose exhibited strong antioxidant properties in cell cultures. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a significant reduction in oxidative damage in treated cells .

- Antimicrobial Efficacy : In another investigation, 1,4-β-D-Cellopentaitol demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli .

- Immunomodulation : A recent study highlighted the potential of cellulose-derived oligosaccharides to enhance macrophage activation in response to pathogens. This was assessed through cytokine production assays, indicating an increase in pro-inflammatory cytokines upon treatment with 1,4-β-D-Cellopentaitol .

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Immunomodulatory | Enhanced macrophage activation |

Comparative Analysis of Cellulose Derivatives

| Compound | Antioxidant Activity | Antimicrobial Activity | Immunomodulatory Effect |

|---|---|---|---|

| 1,4-β-D-Cellopentaitol | High | Moderate | Positive |

| Chitosan | Moderate | High | Variable |

| Cellotetraose | Low | Moderate | Low |

Q & A

Q. Table 1. Relative Hydrolysis Rates of Cellulose Derivatives by Cellobiohydrolase II

| Substrate | Relative Activity (%) |

|---|---|

| 1,4-β-D-Cellopentaitol | 100 |

| 1,4-β-D-Cellohexaitol | ~102 |

| 1,4-β-D-Cellotetraitol | ~1.2 |

| CM-Cellulose 4M | ~0.45 |

| Conditions: 10 mg/mL substrate, 100 mM sodium acetate buffer (pH 5.5), 60°C . |

Key Considerations for Experimental Design

- Safety Protocols : Follow guidelines for handling cellulose derivatives, including PPE (gloves, masks) and waste disposal protocols to mitigate environmental contamination .

- Data Validation : Use adaptive statistical methods (e.g., Lasso regression) to identify significant variables in multi-factorial experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.